2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Overview
Description
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid is a complex organic compound that features a bromophenyl group, a chlorinated dioxopyrrol ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid typically involves multiple steps:
Formation of the 4-bromophenyl intermediate: This can be achieved through the bromination of phenyl compounds using bromine and a suitable catalyst.
Synthesis of the 4-chloro-2,5-dioxopyrrol ring: This step involves the chlorination of a dioxopyrrol precursor.
Coupling of the intermediates: The 4-bromophenyl and 4-chloro-2,5-dioxopyrrol intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Introduction of the benzoic acid moiety: This can be done through a condensation reaction with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the dioxopyrrol ring.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halides or alkyl groups.
Scientific Research Applications
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the dioxopyrrol ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Chlorobenzoic acid
- 2,5-Dioxopyrrolidine derivatives
Uniqueness
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the dioxopyrrol ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-9-5-7-10(8-6-9)21-15(22)13(19)14(16(21)23)20-12-4-2-1-3-11(12)17(24)25/h1-8,20H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHVCAKPZOKNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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